6-Chloro-3-Fluoroquinoline-2-carboxylic acid 6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 834884-08-1
VCID: VC8029139
InChI: InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15)
SMILES: C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O
Molecular Formula: C10H5ClFNO2
Molecular Weight: 225.6 g/mol

6-Chloro-3-Fluoroquinoline-2-carboxylic acid

CAS No.: 834884-08-1

Cat. No.: VC8029139

Molecular Formula: C10H5ClFNO2

Molecular Weight: 225.6 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-Fluoroquinoline-2-carboxylic acid - 834884-08-1

Specification

CAS No. 834884-08-1
Molecular Formula C10H5ClFNO2
Molecular Weight 225.6 g/mol
IUPAC Name 6-chloro-3-fluoroquinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15)
Standard InChI Key LYGCRCOMABQCRP-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O
Canonical SMILES C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₁₀H₅ClFNO₂

  • Molecular Weight: 225.6 g/mol

  • Exact Mass: 224.999284 g/mol

  • SMILES: OC(=O)c1nc2c(cc1F)cc(Cl)cc2

Physical Properties

PropertyValueSource
Density1.6 ± 0.1 g/cm³
Boiling Point367.2 ± 37.0 °C at 760 mmHg
Flash Point175.9 ± 26.5 °C
SolubilitySlightly soluble in water
LogP (Partition Coefficient)2.43

The compound’s planar aromatic structure, enhanced by halogen atoms, contributes to its stability and reactivity. The carboxylic acid group enables derivatization into esters, amides, or salts, broadening its applicability .

Synthesis Methods

Oxidative Synthesis from 6-Chloro-3-Fluoro-2-Methylpyridine

A patented method (CN104003934A) involves oxidizing 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid, with sodium tungstate (Na₂WO₄·2H₂O) and crown ether as catalysts . Key steps include:

  • Reaction Conditions: 70–130°C for 0.5–20 hours.

  • Workup: Precipitation in ice, filtration, and purification via alkaline dissolution followed by acidification.

  • Yield: Up to 92% with 98.7% purity .

Direct Amination of Halo-Fluoroquinolones

An alternative route employs direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using amines and molybdenum-based catalysts in refluxing water. This method achieves yields up to 97% within 30 minutes, highlighting its efficiency.

Biological Activity and Mechanisms

Antibacterial Properties

As a fluoroquinolone derivative, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . Key findings include:

  • Gram-Negative Bacteria: High efficacy due to enhanced membrane permeability from lipophilic Cl/F substituents .

  • Resistance Mitigation: Structural modifications at the C-3 carboxylic acid group reduce susceptibility to bacterial efflux pumps .

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The chlorine and fluorine atoms undergo nucleophilic substitution reactions, enabling the synthesis of diverse derivatives:

  • Cl Replacement: Amines, thiols, or alkoxides can displace chlorine to yield analogues with altered pharmacokinetics .

  • F Replacement: Less common due to stronger C–F bonds, but possible under harsh conditions .

Hybridization Strategies

Hybridizing the C-3 carboxylic acid with heterocycles (e.g., piperazine) enhances bioactivity. For example:

  • Piperazine Hybrids: Exhibit improved antibacterial potency against Staphylococcus aureus (MIC: 1.0 µg/mL) .

Comparative Analysis with Related Compounds

CompoundStructural DifferencesKey Properties
6-Fluoroquinoline-3-carboxylic acidLacks Cl at position 6Lower lipophilicity; reduced gram-negative activity
2-Chloro-8-fluoroquinoline-3-carboxylic acidF at position 8 instead of 3Altered target binding affinity
CiprofloxacinCyclopropyl group at N-1Broader spectrum but higher resistance rates

Applications in Pharmaceutical Development

Antibiotic Precursor

The compound serves as an intermediate in synthesizing advanced fluoroquinolones, such as moxifloxacin analogues .

Analytical Chemistry

Its UV absorption maxima (λₘₐₓ ≈ 270 nm) facilitate HPLC-based quantification in biological matrices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator